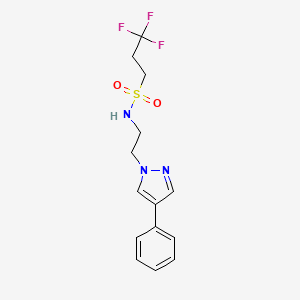

3,3,3-trifluoro-N-(2-(4-fenil-1H-pirazol-1-il)etil)propan-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound that features a trifluoromethyl group, a phenyl group, and a pyrazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the following molecular formula: C14H16F3N3O2S, with a CAS number of 2034505-45-6. Its structure features a trifluoromethyl group and a pyrazole moiety, which are significant for its biological activity. The sulfonamide functional group contributes to its pharmacological properties by interacting with biological targets.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antimicrobial properties. Research indicates that compounds similar to 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide exhibit significant antibacterial and antifungal activities. For instance, studies on structurally related sulfonamides have shown efficacy against various strains of bacteria and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Antimalarial Activity

Recent investigations into trifluoromethyl-substituted sulfonamides have highlighted their potential as antimalarial agents. A study demonstrated that derivatives with similar structures were effective against Plasmodium falciparum, the causative agent of malaria. The mechanism involves inhibition of dihydropteroate synthase (DHPS), a key enzyme in the folate biosynthesis pathway of the parasite . This positions 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide as a candidate for further development in antimalarial drug discovery.

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects, as many sulfonamides are known to exert such activities through inhibition of cyclooxygenase (COX) and lipoxygenase pathways. These pathways are crucial in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes . Thus, this compound could be explored for therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

A case study involving similar sulfonamide derivatives indicated promising results in vitro against various cancer cell lines, showcasing cytotoxic effects at micromolar concentrations . The structural similarities suggest that 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide may exhibit comparable anticancer properties.

Material Science Applications

Beyond biological applications, this compound can be explored in material science for developing functional materials due to its unique chemical properties. Sulfonamides are often used in polymer chemistry to enhance thermal stability and mechanical properties .

Métodos De Preparación

The synthesis of 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps. One common method involves the reaction of a pyrazole derivative with a trifluoromethylated sulfonamide precursor. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.

Análisis De Reacciones Químicas

3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Mecanismo De Acción

The mechanism of action of 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide involves its interaction with molecular targets through its trifluoromethyl and sulfonamide groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparación Con Compuestos Similares

Similar compounds include other trifluoromethylated sulfonamides and pyrazole derivatives. For example:

4,4,4-trifluoro-1-phenylbutane-1,3-dione: This compound also contains a trifluoromethyl group and a phenyl ring but differs in its overall structure and reactivity.

4-(trifluoromethyl)benzylamine: Another trifluoromethylated compound with different functional groups and applications.

3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is unique due to its combination of a trifluoromethyl group, a pyrazole ring, and a sulfonamide group, which confer distinct chemical and biological properties.

Actividad Biológica

3,3,3-Trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a novel compound featuring a trifluoromethyl group and a pyrazole moiety. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The unique structural features of this compound may enhance its pharmacological profiles, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is C14H16F3N3O2S, with a molecular weight of 347.36 g/mol. The trifluoromethyl group is known for its significant role in enhancing the biological activity of pharmaceuticals due to its electronegativity and ability to modulate lipophilicity.

| Property | Value |

|---|---|

| Molecular Formula | C14H16F3N3O2S |

| Molecular Weight | 347.36 g/mol |

| CAS Number | 2034505-45-6 |

The biological activity of this compound is believed to arise from its interaction with various molecular targets, particularly through the trifluoromethyl and sulfonamide groups. These interactions may modulate enzyme activity or receptor binding, leading to diverse biological effects.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. Specifically, compounds with similar structures have shown inhibitory activity against key oncogenic targets such as BRAF(V600E) and EGFR . The incorporation of the trifluoromethyl group in 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide may enhance these effects, potentially increasing its efficacy against cancer cell lines.

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain pyrazole compounds can inhibit pro-inflammatory pathways, suggesting that 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide may possess similar effects .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been explored in various studies. For instance, certain pyrazole compounds have exhibited broad-spectrum activity against bacterial strains and fungi . The specific activity of 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide in this regard remains to be fully characterized but holds promise based on structural similarities.

Synthesis and Structure-Activity Relationships (SAR)

Recent studies have focused on the synthesis of analogues of this compound to explore structure–activity relationships (SAR). For example, modifications in the pyrazole ring or the sulfonamide group have been shown to affect biological activity significantly. In one study, a series of pyrazole-based inhibitors were synthesized and evaluated for their potency against meprin enzymes, revealing insights into how structural changes can enhance or diminish biological efficacy .

Pharmacokinetic Properties

The trifluoromethyl group is known to improve the pharmacokinetic properties of compounds by enhancing solubility and metabolic stability. Preliminary studies suggest that 3,3,3-trifluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide may exhibit favorable absorption and distribution characteristics in biological systems.

Propiedades

IUPAC Name |

3,3,3-trifluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3N3O2S/c15-14(16,17)6-9-23(21,22)19-7-8-20-11-13(10-18-20)12-4-2-1-3-5-12/h1-5,10-11,19H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEFSNYEFWFEOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.